9-(4-chlorophenyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromeno core: This can be achieved through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes.
Introduction of the oxazin ring: This step may involve the reaction of the chromeno intermediate with an amine and a suitable oxidizing agent.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the oxazin ring, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a phenol, while reduction of the oxazin ring could yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound and its derivatives could be investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” would depend on its specific biological activity. Generally, compounds of this class may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[8,7-e][1,3]oxazin derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Phenyl-substituted chromeno derivatives: Compounds with phenyl groups attached to the chromeno core may have comparable chemical properties.
Uniqueness
The uniqueness of “9-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE” lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 4-chlorophenyl and 4-methoxyphenyl groups may impart distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C24H18ClNO4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H18ClNO4/c1-28-18-8-2-15(3-9-18)20-12-23(27)30-24-19(20)10-11-22-21(24)13-26(14-29-22)17-6-4-16(25)5-7-17/h2-12H,13-14H2,1H3 |
InChI Key |
WDPDYDYJGYGLTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.